molecular formula C7H7FO B1301873 4-Fluoro-3-methylphenol CAS No. 452-70-0

4-Fluoro-3-methylphenol

Cat. No. B1301873
CAS RN: 452-70-0
M. Wt: 126.13 g/mol
InChI Key: RVYGYYVGWSCWGY-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as materials science and pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenol ring, which can influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-3-methylphenol has been explored in several studies. For instance, a two-step radiosynthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide was described, yielding the compound in a significant radiochemical yield . Another study focused on the oxidative polycondensation of 2-[(4-fluorophenyl) imino methylene] phenol, which resulted in oligomers with varying molecular weights depending on the oxidant used .

Molecular Structure Analysis

The molecular structure of related fluorophenol compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, a Schiff-base molecule containing a 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol moiety was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction . Similarly, the structural and electronic properties of (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol were studied using spectroscopic methods and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of fluorophenol compounds under various conditions has been a subject of interest. Near-UV photolysis of substituted phenols, including 4-fluorophenol, showed that O-H bond fission occurs through a repulsive state, leading to the formation of specific radicals . This kind of study helps in understanding the photostability and potential decomposition pathways of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-methylphenol derivatives have been extensively studied. The thermal stability of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes was assessed using thermal analysis, indicating a high degree of stability against thermo-oxidative decomposition . In another study, the crystal structure, spectroscopic properties, and DFT calculations of a related compound provided insights into its stability and reactivity .

Case Studies

Several case studies have been conducted to explore the applications and behavior of 4-Fluoro-3-methylphenol derivatives. For instance, the synthesis and crystal structure of a compound with potential biological activity were reported, highlighting the importance of intermolecular hydrogen bonding in stabilizing the structure . Another study synthesized 4-Fluoro-3-phenoxytoluene through an Ullmann coupling reaction, achieving a high yield and purity, which is crucial for industrial applications .

Safety And Hazards

4-Fluoro-3-methylphenol is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

As a fluorinated compound, 4-Fluoro-3-methylphenol has potential applications in various fields such as molecular imaging, pharmaceuticals, and materials . The development of antimicrobials that target nucleic acid phase transitions may become an attractive route to finding effective and long-lasting antibiotics .

properties

IUPAC Name

4-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYGYYVGWSCWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372036
Record name 4-Fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylphenol

CAS RN

452-70-0
Record name 4-Fluoro-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
KL Londry, PM Fedorak - Applied and environmental microbiology, 1993 - Am Soc Microbiol
… at 100 mg/liter, 4-fluoro-3-methylphenol completely inhibited methane production from m-cresol. HPLC analyses showed no detectable decrease in m-cresol or 4-fluoro-3-methylphenol …
Number of citations: 27 journals.asm.org
KLL AD - APPLIED AND ENVIRONMENTAL MICROBIOLOGY, 1993 - academia.edu
… at 100 mg/liter, 4-fluoro-3-methylphenol completely inhibited methane production from m-cresol. HPLC analyses showed no detectable decrease in m-cresol or 4-fluoro-3-methylphenol …
Number of citations: 1 www.academia.edu
Y Xiao, G Tian, Y Chen, X Zhang, H Fu, H Fu - Applied Catalysis B …, 2018 - Elsevier
… Among the derivatives, 4-Fluoro-3-methylphenol has … 4-Fluoro-3-methylphenol in water for protecting the security of drinking water. However, in recent years, 4-Fluoro-3-methylphenol …
Number of citations: 67 www.sciencedirect.com
JH Jeon, JY Yang, N Chung… - Journal of agricultural and …, 2012 - ACS Publications
… However, the acute toxicity of 4-fluoro-3-methylphenol was not shown. These results indicate that 3-methylphenol and its derivatives from naturally occurring phenols have a relatively …
Number of citations: 14 pubs.acs.org
K Londry - 1993 - era.library.ualberta.ca
The methanogenic metabolism of rn-cresol and related aromatic compounds was studied. Stable m-cresol-degrading methanogenic consortia were enriched from domestic sewage …
Number of citations: 2 era.library.ualberta.ca
J Park, H Tang, P Zhang - Analytical Chemistry, 2023 - ACS Publications
… By taking advantage of the unique chemical reactivity of two fluorine-containing molecules, 4-fluoro-3-methylphenyl boronic acid and 4-fluoro-3-methylphenol, serving as 19 F NMR …
Number of citations: 2 pubs.acs.org
WY Zhang, Q Che, S Crawford, M Ronn… - The Journal of …, 2017 - ACS Publications
… We designed a five-step concise route to synthesize the highly substituted aryl bromide 4 as depicted in Scheme 2 starting from commercially available 4-fluoro-3-methylphenol (5). …
Number of citations: 13 pubs.acs.org
CFC Bonting, S Schneider, G Schmidtberg… - Archives of …, 1995 - Springer
… In concentrated suspensions of m-cresol-grown cells, in which 4-fluoro-3-methylphenol was used … , which suggests a reaction of nitrite with the aromatic ring of 4-fluoro-3-methylphenol. …
Number of citations: 38 link.springer.com
PW Milligan, MM Häggblom - Environmental Toxicology and …, 1998 - Wiley Online Library
… [40] reported the formation of a nitroaromatic compound (2-nitro-4-fluoro-3-methylphenol) in dense cell suspensions of a dentrifying bacterium when 4-fluoro-3-methylphenol was used …
Number of citations: 60 setac.onlinelibrary.wiley.com
KL Londry, PM Fedorak, JM Suflita - Applied and environmental …, 1997 - Am Soc Microbiol
m-Cresol metabolism under sulfate-reducing conditions was studied with a pure culture of Desulfotomaculum sp. strain Groll. Previous studies with a sulfate-reducing consortium …
Number of citations: 50 journals.asm.org

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